(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one
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Overview
Description
(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one is a chemical compound with the molecular formula C10H12O3 It is a member of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate diol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxole derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS)-3a,7a-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
- (3aR,7aS)-2-acetyl-3a,7a-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- (3aR,7aS)-4-methyloctahydro-5H-inden-5-one .
Uniqueness
What sets (3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one apart from similar compounds is its specific stereochemistry and the presence of the dioxole ring fused to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65173-68-4 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,2-dimethyl-4,7a-dihydro-3aH-1,3-benzodioxol-5-one |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-4,7-8H,5H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
GBHAVVFDMNIKED-JGVFFNPUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CC(=O)C=C[C@@H]2O1)C |
Canonical SMILES |
CC1(OC2CC(=O)C=CC2O1)C |
Origin of Product |
United States |
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